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molecular formula C10H20O3 B8730977 8-Hydroxyoctyl acetate CAS No. 40646-17-1

8-Hydroxyoctyl acetate

Cat. No. B8730977
M. Wt: 188.26 g/mol
InChI Key: YXXBWDUFNZATIK-UHFFFAOYSA-N
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Patent
US04314071

Procedure details

A solution of 1.987 g (13.7 mmoles) of 1,8-octanediol in 25 ml (441 mmoles) of glacial acetic acid was mixed with 200 ml (11.11 moles) of H2O containing 4 ml (72 mmoles) of conc. H2SO4. This mixture was extracted continuously for 40 hours using hexane. The monoester is not very soluble in hexane and hence a mixture of hexane-cyclohexane (in which the monoester, but not the starting diol, is soluble) should be recommended if one is interested in developing this process for 1,8-octanediol. After cooling the hexane to room temperature, ether was added to make the organic layer homogeneous. The ether-hexane layer was then dried over anhydrous potassium carbonate and filtered. Removal of the solvent under reduced pressure afforded 2.38 g (~92% yield) of product, GC analysis of which indicated the presence of 2% starting diol and 4% diester. The purity of the desired monoester was therefore 94%.
Quantity
1.987 g
Type
reactant
Reaction Step One
Quantity
25 mL
Type
reactant
Reaction Step One
Name
Quantity
200 mL
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Yield
92%

Identifiers

REACTION_CXSMILES
[CH2:1]([OH:10])[CH2:2][CH2:3][CH2:4][CH2:5][CH2:6][CH2:7][CH2:8][OH:9].[C:11](O)(=[O:13])[CH3:12].O.OS(O)(=O)=O>>[C:11]([O:9][CH2:8][CH2:7][CH2:6][CH2:5][CH2:4][CH2:3][CH2:2][CH2:1][OH:10])(=[O:13])[CH3:12]

Inputs

Step One
Name
Quantity
1.987 g
Type
reactant
Smiles
C(CCCCCCCO)O
Name
Quantity
25 mL
Type
reactant
Smiles
C(C)(=O)O
Name
Quantity
200 mL
Type
reactant
Smiles
O
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
OS(=O)(=O)O

Conditions

Temperature
Control Type
AMBIENT
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

EXTRACTION
Type
EXTRACTION
Details
This mixture was extracted continuously for 40 hours
Duration
40 h
ADDITION
Type
ADDITION
Details
hence a mixture of hexane-cyclohexane (in which the monoester
ADDITION
Type
ADDITION
Details
ether was added
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The ether-hexane layer was then dried over anhydrous potassium carbonate
FILTRATION
Type
FILTRATION
Details
filtered
CUSTOM
Type
CUSTOM
Details
Removal of the solvent under reduced pressure

Outcomes

Product
Name
Type
product
Smiles
C(C)(=O)OCCCCCCCCO
Measurements
Type Value Analysis
AMOUNT: MASS 2.38 g
YIELD: PERCENTYIELD 92%
YIELD: CALCULATEDPERCENTYIELD 92.3%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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